molecular formula C10H11ClN2S2 B1379098 2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride CAS No. 931414-67-4

2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride

Cat. No.: B1379098
CAS No.: 931414-67-4
M. Wt: 258.8 g/mol
InChI Key: BGUSNPYUCQGRRR-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride is a chemical compound with the molecular formula C10H12ClN3S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride typically involves the reaction of azetidine derivatives with benzothiazole compounds. One common method is the aza-Michael addition, where azetidine reacts with a benzothiazole derivative under basic conditions to form the desired product . Another approach involves the use of the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride is unique due to the presence of both azetidine and benzothiazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(azetidin-3-ylsulfanyl)-1,3-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2.ClH/c1-2-4-9-8(3-1)12-10(14-9)13-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUSNPYUCQGRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)SC2=NC3=CC=CC=C3S2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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